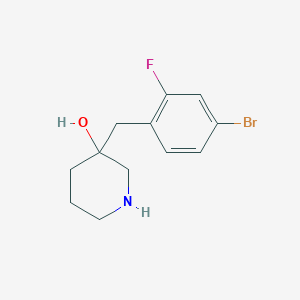

3-(4-Bromo-2-fluorobenzyl)piperidin-3-ol

Description

3-(4-Bromo-2-fluorobenzyl)piperidin-3-ol is a piperidine derivative featuring a halogenated benzyl substituent. Piperidine scaffolds are widely utilized in pharmaceuticals and agrochemicals due to their bioactivity and structural versatility . This compound has been employed in synthetic routes for impurities in drugs like benidipine, where piperidin-3-ol intermediates are generated via sodium borohydride reduction of piperidin-3-one precursors .

Properties

Molecular Formula |

C12H15BrFNO |

|---|---|

Molecular Weight |

288.16 g/mol |

IUPAC Name |

3-[(4-bromo-2-fluorophenyl)methyl]piperidin-3-ol |

InChI |

InChI=1S/C12H15BrFNO/c13-10-3-2-9(11(14)6-10)7-12(16)4-1-5-15-8-12/h2-3,6,15-16H,1,4-5,7-8H2 |

InChI Key |

MVZXVMWJCUGNHX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)(CC2=C(C=C(C=C2)Br)F)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(4-Bromo-2-fluorobenzyl)piperidin-3-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules . The preparation of fluorinated pyridines, which are structurally related to the target compound, involves selective fluorination reactions using reagents like AlF3 and CuF2 .

Chemical Reactions Analysis

3-(4-Bromo-2-fluorobenzyl)piperidin-3-ol undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the bromine or fluorine atoms with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Bromo-2-fluorobenzyl)piperidin-3-ol has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme interactions and receptor binding.

Industry: The compound can be utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-fluorobenzyl)piperidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Halogenated Benzyl Derivatives

Halogenation patterns on the benzyl group significantly influence biological activity. For instance:

- Antibacterial Activity: In a study of geodin derivatives, halogenated benzyl groups (F, Cl, Br, I) generally enhanced antibacterial efficacy against A. salmonicida. This highlights the critical role of substituent position and electronic effects.

- Structural Analogs :

- 3-(2-Chloro-4-fluorobenzyl)piperidin-3-ol (CAS: 1482374-15-1): Differs in halogen placement (Cl at position 2, F at 4), with a molecular weight of 243.71 g/mol and 98% purity .

- 1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol : Features bromine and fluorine at positions 4 and 3, respectively, altering steric and electronic properties compared to the target compound .

Biological Activity

3-(4-Bromo-2-fluorobenzyl)piperidin-3-ol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound includes a piperidine ring substituted with a 4-bromo-2-fluorobenzyl group. The molecular formula is , and its molecular weight is approximately 273.15 g/mol. The presence of bromine and fluorine substituents enhances its interaction with biological targets, potentially leading to diverse pharmacological effects.

The biological activity of this compound is believed to stem from its ability to interact with specific proteins and enzymes in biological systems. This interaction can modulate various cellular pathways, leading to several observed effects:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of certain cancer cell lines.

- Neuroprotective Effects : It may protect neurons from oxidative stress.

- Antimicrobial Activity : The compound exhibits activity against various bacterial strains.

Biological Activity and Therapeutic Applications

Research indicates that this compound demonstrates promising activities in several areas:

-

Anticancer Activity :

- In vitro studies have reported that the compound inhibits cell proliferation in various cancer cell lines, with IC50 values indicating moderate potency (e.g., an IC50 value of 25 µM against a specific cancer cell line) .

- It induces apoptosis in cancer cells, suggesting potential as an anticancer agent.

-

Neuroprotective Effects :

- Studies have highlighted the compound's ability to protect neurons from oxidative stress-induced damage, indicating its potential for treating neurodegenerative diseases .

- Antimicrobial Properties :

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cell Proliferation Inhibition : Research demonstrated that the compound inhibited proliferation in various cancer cell lines, confirming its potential as an anticancer agent.

- Neuroprotective Studies : A study indicated that the compound protects neurons from oxidative stress, suggesting applications in neuroprotection.

- Antimicrobial Efficacy : Studies have shown that the compound exhibits significant antibacterial activity against Gram-positive bacteria, indicating its potential use in treating infections .

Comparative Analysis with Related Compounds

To better understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Methylpyrrolidine | Pyrrolidine ring with methyl group | Neuroactive properties |

| 2-Aminopyridine | Amino group on pyridine | Potential neuroprotective effects |

| 4-Piperidinol | Piperidine ring | Antidepressant activity |

The unique combination of bromine and fluorine substituents in this compound may confer distinct binding properties not observed in other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.